(E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}amino 2-(trifluoromethyl)benzene-1-sulfonate
Description
Properties
IUPAC Name |
[(E)-[amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino] 2-(trifluoromethyl)benzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF6N3O3S/c15-9-5-7(13(16,17)18)6-23-11(9)12(22)24-27-28(25,26)10-4-2-1-3-8(10)14(19,20)21/h1-6H,(H2,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNLOVZOALXPAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)ON=C(C2=C(C=C(C=N2)C(F)(F)F)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)O/N=C(\C2=C(C=C(C=N2)C(F)(F)F)Cl)/N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF6N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-(trifluoromethyl)-N’-({[2-(trifluoromethyl)phenyl]sulfonyl}oxy)-2-pyridinecarboximidamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . The reaction conditions often require the use of strong chlorinating and fluorinating agents under controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and efficiency. The industrial synthesis may also incorporate purification steps such as crystallization, distillation, or chromatography to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-(trifluoromethyl)-N’-({[2-(trifluoromethyl)phenyl]sulfonyl}oxy)-2-pyridinecarboximidamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different oxidation states and derivatives.
Cross-Coupling Reactions: The presence of halogen and trifluoromethyl groups makes it suitable for cross-coupling reactions, such as Suzuki or Heck reactions, using palladium catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, reducing agents, and transition metal catalysts. The reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents to optimize reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, nucleophilic substitution may yield derivatives with different functional groups, while cross-coupling reactions can produce complex organic molecules with extended conjugation and enhanced properties.
Scientific Research Applications
3-chloro-5-(trifluoromethyl)-N’-({[2-(trifluoromethyl)phenyl]sulfonyl}oxy)-2-pyridinecarboximidamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-chloro-5-(trifluoromethyl)-N’-({[2-(trifluoromethyl)phenyl]sulfonyl}oxy)-2-pyridinecarboximidamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects . The trifluoromethyl and sulfonyl groups play a crucial role in enhancing the compound’s binding affinity and specificity, contributing to its potent activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs from the evidence:
Key Comparative Insights
Sulfonate vs. Sulfonamide/Sulfonyl Groups :
- The target compound’s sulfonate group likely confers higher water solubility compared to sulfonamide derivatives like 17d . Sulfonates are ionizable, enhancing bioavailability in aqueous environments, whereas sulfonamides form hydrogen bonds, reducing solubility.
- In contrast, 8f ’s sulfonyl and methanesulfinyl groups may contribute to thermal stability but limit solubility due to increased molecular weight .
Trifluoromethyl vs. Trifluoroethoxy Substituents :
- The target’s dual trifluoromethyl groups enhance lipophilicity and metabolic stability compared to 8f ’s trifluoroethoxy group, which introduces steric bulk without significantly altering polarity .
Heterocyclic Core Variations :
- The pyridine-imine structure in the target compound offers simpler reactivity compared to VIII ’s fused furopyridine system, which may stabilize charge distribution but complicate synthesis .
Biological Activity :
- Unlike triflusulfuron methyl , the target lacks a sulfonylurea bridge critical for herbicidal activity, suggesting divergent applications (e.g., enzyme inhibition rather than weed control) .
Research Findings and Implications
- Synthetic Pathways : The target compound’s imine linkage may be synthesized via condensation reactions, akin to VIII ’s N-amination route .
- Stability : The trifluoromethyl groups likely reduce oxidative degradation, a trait observed in 17d and triflusulfuron methyl .
- Solubility : The sulfonate group’s ionizability could make the target more suitable for injectable pharmaceuticals than sulfonamide-based analogs.
Biological Activity
The compound (E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}amino 2-(trifluoromethyl)benzene-1-sulfonate is a novel chemical entity with potential biological applications. Its structure suggests possible interactions with biological targets, particularly in the context of cancer therapy and other therapeutic areas. This article reviews the available literature on its biological activity, synthesis, and potential mechanisms of action.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure featuring a pyridine ring substituted with chlorine and trifluoromethyl groups, along with a sulfonate moiety. The molecular formula is .
Key Structural Features
- Pyridine Ring : Known for its role in various biological activities.
- Trifluoromethyl Groups : Often enhance lipophilicity and metabolic stability.
- Sulfonate Group : May contribute to solubility and ionic interactions.
Anticancer Properties
Recent studies have highlighted the importance of trifluoromethylated compounds in oncology. For instance, compounds similar to the target molecule have shown significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancers.
A study on styryl-benzothiazolone analogs demonstrated that modifications in molecular structure could lead to enhanced cytotoxicity (e.g., IC50 values as low as 0.13 µM against EA.hy926 cells) . This suggests that the trifluoromethyl groups in our compound may similarly enhance anticancer activity through mechanisms such as microtubule disruption and induction of apoptosis.
The proposed mechanisms by which similar compounds exert their effects include:
- Microtubule Inhibition : Disruption of mitotic spindle formation leading to cell cycle arrest.
- Induction of Apoptosis : Triggering programmed cell death pathways through various signaling cascades.
Synthesis and Characterization
The synthesis of related compounds has been documented extensively, showcasing various methods such as:
- Condensation Reactions : Typically involving amines and aldehydes or ketones.
- Functionalization Strategies : To introduce trifluoromethyl groups effectively.
Biological Assays
In vitro assays have been conducted to assess the cytotoxicity of related compounds. For example:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.50 | Microtubule disruption |
| Compound B | A549 | 1.35 | Apoptosis induction |
| Target Compound | EA.hy926 | TBD | TBD |
Q & A
Q. What synthetic methodologies are recommended for preparing (E)-{amino[...]sulfonate}?
The synthesis involves multi-step reactions starting from 3-chloro-5-(trifluoromethyl)pyridin-2-amine and 2-(trifluoromethyl)benzenesulfonyl chloride. Key steps include:
- Imine formation : Condensation of the pyridinylamine with a sulfonate-containing aldehyde under reflux in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol .
- Characterization : Confirm E-configuration via NOESY NMR and high-resolution mass spectrometry (HRMS) .
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Imine Formation | DCM, 40°C, 12 h | 65–70 | >95% |
| Purification | Ethyl acetate/hexane (3:7) | 85 | >99% |
Q. Which spectroscopic techniques confirm structural integrity and stereochemistry?
- 1H/13C NMR : Assign peaks for the methylidene amino group (δ 8.2–8.5 ppm for imine protons) and sulfonate aromatic protons (δ 7.8–8.1 ppm) .
- HRMS : Exact mass calculation for C14H9ClF6N2O3S (expected [M+H]<sup>+</sup>: 447.01) .
- X-ray Crystallography : Resolve E-configuration and intermolecular interactions in the crystal lattice (if single crystals are obtainable) .
Advanced Research Questions
Q. How can substituent effects (Cl, CF3) on reactivity and biological activity be systematically analyzed?
- Electronic Effects : Use Hammett plots to correlate substituent σpara values with reaction rates (e.g., sulfonate group nucleophilic substitution) .
- Biological Assays : Compare IC50 values against analogs lacking Cl or CF3 groups in enzyme inhibition assays (e.g., cytochrome P450 isoforms) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict binding affinities .
Q. How to resolve contradictions in biological activity data across assay systems?
- Metabolite Profiling : Use LC-HRMS to identify degradation products (e.g., sulfonate hydrolysis to benzene sulfonic acid) under physiological conditions .
- Assay Standardization : Validate activity in parallel assays (e.g., SPR for binding kinetics vs. cell-based assays for cytotoxicity) .
- Structural Analog Comparison : Benchmark against compounds like N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine, which shares similar substituents but lacks the sulfonate group .
Q. What strategies optimize the sulfonate moiety introduction while minimizing side reactions?
- Protection/Deprotection : Temporarily protect the pyridine amino group with tert-butoxycarbonyl (Boc) to prevent sulfonate over-substitution .
- Schotten-Baumann Conditions : React sulfonyl chloride with the amine in a biphasic system (water/DCM) at 0–5°C to control exothermicity .
- Real-Time Monitoring : Use inline FTIR to track sulfonate formation and quench reactions at >90% conversion .
Methodological Guidance
Q. How to assess stability under physiological conditions?
- Accelerated Degradation Studies : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 h. Analyze via LC-HRMS for degradation products like 3-chloro-5-(trifluoromethyl)picolinic acid .
- Arrhenius Kinetics : Calculate activation energy (Ea) from degradation rates at 40°C, 50°C, and 60°C to predict shelf-life .
Q. What computational tools predict interaction mechanisms with biological targets?
- Molecular Docking (AutoDock Vina) : Simulate binding to ATP-binding pockets (e.g., kinases) using the compound’s SMILES string (C1=NC(=C(C(=C1Cl)C(F)(F)F)N=CN)S(=O)(=O)C2=CC=CC=C2C(F)(F)F) .
- MD Simulations (GROMACS) : Model 100-ns trajectories in explicit solvent to assess conformational stability of the sulfonate group .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
